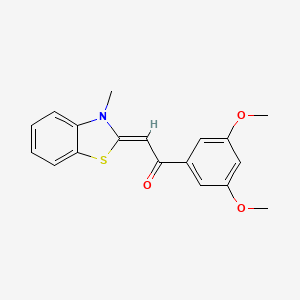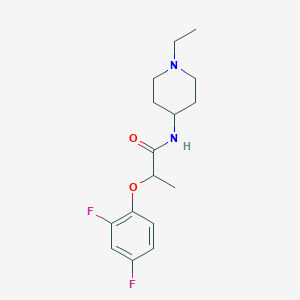
3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide
Vue d'ensemble
Description
3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide, also known as DIBO, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. DIBO is a selective inhibitor of the SUMO (small ubiquitin-like modifier) pathway, which plays a critical role in various cellular processes such as DNA repair, transcriptional regulation, and protein stability.
Mécanisme D'action
3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide inhibits the SUMOylation pathway by binding to the E2 enzyme Ubc9, which is responsible for transferring the SUMO protein to its target proteins. By inhibiting Ubc9, 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide prevents the SUMOylation of various proteins, leading to the disruption of cellular processes such as DNA repair and transcriptional regulation. 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide has been shown to be a selective inhibitor of the SUMO pathway, with minimal effects on other ubiquitin-like pathways.
Biochemical and Physiological Effects:
3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects on cells. 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide inhibits the SUMOylation of various proteins, leading to the disruption of cellular processes such as DNA repair, transcriptional regulation, and protein stability. 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide has been shown to reduce oxidative stress and inflammation in the brain, leading to its potential use as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide has several advantages as a tool for scientific research. 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide is a selective inhibitor of the SUMO pathway, with minimal effects on other ubiquitin-like pathways. 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide has also been shown to have low toxicity in cells and animals, making it a safe tool for in vitro and in vivo experiments. However, 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide has some limitations as a tool for scientific research. 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide has poor solubility in water, which can limit its use in certain experiments. In addition, 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide has a short half-life in cells, which can limit its effectiveness in long-term experiments.
Orientations Futures
There are several future directions for the study of 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide. One potential area of research is the development of more potent and selective inhibitors of the SUMO pathway. Another area of research is the investigation of the role of the SUMO pathway in various diseases and the potential therapeutic applications of SUMO inhibitors such as 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide. Additionally, the development of more effective delivery methods for 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide could improve its effectiveness in in vivo experiments. Overall, the study of 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide and the SUMO pathway has the potential to lead to new insights into cellular processes and the development of novel therapeutics for various diseases.
Applications De Recherche Scientifique
3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and viral infections. 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide has also been studied for its antiviral activity against HIV-1, where it inhibits viral replication by blocking the SUMOylation of the viral protein Tat.
Propriétés
IUPAC Name |
3-(2,3-dihydroindol-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-28-20-12-11-17(22(25)23-18-8-3-2-4-9-18)15-21(20)29(26,27)24-14-13-16-7-5-6-10-19(16)24/h2-12,15H,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLJOXKGEQIUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4722406.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide](/img/structure/B4722420.png)
![4-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4722433.png)
![2-amino-6-(1,1-dimethylpropyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4722438.png)

![2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4722455.png)

![N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4722487.png)


![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4722507.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclopropylacetamide](/img/structure/B4722518.png)
![5-bromo-N-{[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]carbonothioyl}nicotinamide](/img/structure/B4722519.png)